molecular formula C11H12O B583946 2-Methyl-1-tetralone-13C6 CAS No. 1346601-79-3

2-Methyl-1-tetralone-13C6

Cat. No. B583946
CAS RN: 1346601-79-3
M. Wt: 166.17
InChI Key: GANIBVZSZGNMNB-PBZDKDNVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-tetralone-13C6, also known as 1-Oxo-2-methyl-1,2,3,4-tetrahydronaphthalene-13C6, is a biochemical used for proteomics research . It has a molecular formula of C513C6H12O and a molecular weight of 166.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 6 hydrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, tetralones in general can undergo a variety of reactions. For instance, they can participate in intramolecular Friedel-Crafts acylation .

Mechanism of Action

The mechanism of action of 2-Methyl-1-tetralone-13C6 is not specified in the search results. Its use in proteomics research suggests it may be involved in protein-related processes .

Safety and Hazards

2-Methyl-1-tetralone-13C6 may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective equipment and used only in well-ventilated areas .

properties

IUPAC Name

2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i4+1,6+1,7+1,8+1,9+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANIBVZSZGNMNB-MEHVTQSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH]1[13CH2][13CH2][13C]2=[13CH]C=CC=C2[13C]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.